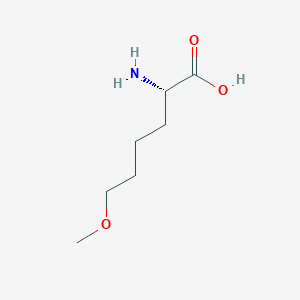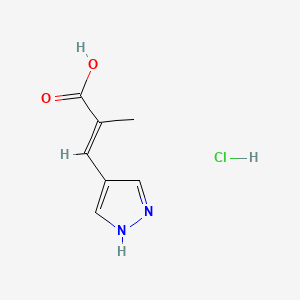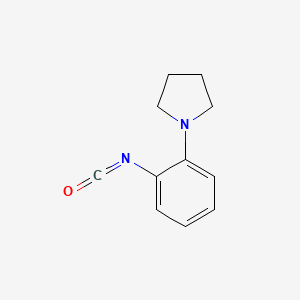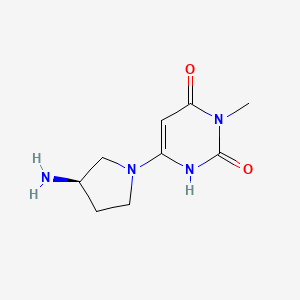
2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its unique structure, which includes a thiophene ring, making it an important molecule in therapeutic drug development and scientific research.
Méthodes De Préparation
The synthesis of 2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization under microwave irradiation . Major products formed from these reactions include 2,3,5-trisubstituted thiophene derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it plays a role in therapeutic drug development due to its unique structure and potential biological activity. Additionally, it has applications in environmental research as a potential agent for pollution control and in industrial research for the development of new materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring in its structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development.
Comparaison Avec Des Composés Similaires
2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride can be compared with other thiophene-based compounds such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of 2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride lies in its specific structure, which allows for a different range of applications and potential therapeutic effects.
Propriétés
Formule moléculaire |
C7H11ClN2O4S2 |
|---|---|
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
2-amino-3-(thiophen-3-ylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S2.ClH/c8-6(7(10)11)3-9-15(12,13)5-1-2-14-4-5;/h1-2,4,6,9H,3,8H2,(H,10,11);1H |
Clé InChI |
JLIDTAVHDNEZGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1S(=O)(=O)NCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


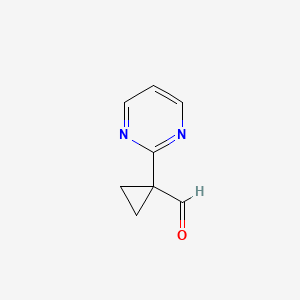
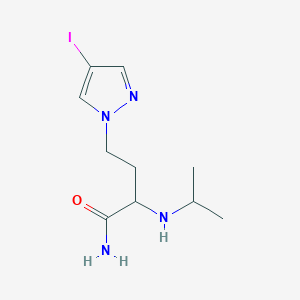
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
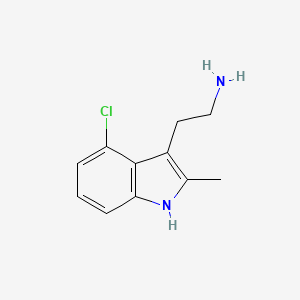
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

